molecular formula C5H9NO B12545582 5-Methyl-1-pyrroline 1-oxide CAS No. 146679-52-9

5-Methyl-1-pyrroline 1-oxide

Cat. No.: B12545582
CAS No.: 146679-52-9
M. Wt: 99.13 g/mol
InChI Key: CCASPWMLIWTWPX-UHFFFAOYSA-N
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Description

5-Methyl-1-pyrroline 1-oxide is a nitrone spin trap compound widely used in the study of free radicals. It is known for its ability to stabilize free radicals, making it an essential tool in electron paramagnetic resonance (EPR) spectroscopy. This compound is particularly valuable in biological and chemical research due to its ability to form stable adducts with short-lived radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-1-pyrroline 1-oxide can be synthesized through various methods. One common approach involves the reaction of 5-methyl-1-pyrroline with an oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction typically occurs under mild conditions, with the nitrone being formed as the primary product.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized to ensure high yields and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-pyrroline 1-oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different nitrone derivatives.

    Reduction: The compound can be reduced to its corresponding hydroxylamine.

    Cycloaddition: It participates in 1,3-dipolar cycloaddition reactions to form pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Cycloaddition: Various dipolarophiles such as alkenes and alkynes.

Major Products Formed:

    Oxidation: Various nitrone derivatives.

    Reduction: Hydroxylamine derivatives.

    Cycloaddition: Pyrrolidine derivatives.

Scientific Research Applications

5-Methyl-1-pyrroline 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a spin trap in EPR spectroscopy to detect and study free radicals.

    Biology: Helps in understanding oxidative stress and its effects on biological systems.

    Medicine: Investigated for its potential neuroprotective properties and its role in reducing oxidative damage.

    Industry: Utilized in the development of new materials and in the study of polymerization processes.

Mechanism of Action

The primary mechanism by which 5-Methyl-1-pyrroline 1-oxide exerts its effects is through spin trapping. It reacts with free radicals to form stable nitrone-radical adducts, which can be detected and analyzed using EPR spectroscopy. This process helps in identifying and characterizing short-lived radicals in various chemical and biological systems.

Comparison with Similar Compounds

    5,5-Dimethyl-1-pyrroline N-oxide (DMPO): Another widely used nitrone spin trap with similar applications.

    5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO): Known for its higher stability of spin adducts compared to DMPO.

    5-(Ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide (EMPO): Exhibits higher hydrophilicity and stability of superoxide adducts.

Uniqueness: 5-Methyl-1-pyrroline 1-oxide is unique due to its specific reactivity and stability in forming nitrone-radical adducts. Its ability to trap a wide range of radicals and its versatility in various chemical reactions make it a valuable tool in both research and industrial applications.

Properties

CAS No.

146679-52-9

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2-methyl-1-oxido-3,4-dihydro-2H-pyrrol-1-ium

InChI

InChI=1S/C5H9NO/c1-5-3-2-4-6(5)7/h4-5H,2-3H2,1H3

InChI Key

CCASPWMLIWTWPX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=[N+]1[O-]

Origin of Product

United States

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